tert-butyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate
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Description
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis of Benz[a]azulenes : A study by Shoji et al. (2022) discusses the synthesis of benz[a]azulenes, starting from reactions involving enamine derived from 4-tert-butylcyclohexanone and pyrrolidine. This process includes steps where tert-butyl groups play a crucial role in the formation of these compounds.
Biochemical and Pharmacological Research
- Investigation of CYP2C8- and CYP3A-Mediated Metabolism : Research by Prakash et al. (2008) examined the metabolism of a compound involving a tert-butyl group by human cytochrome P450 isoforms. This study sheds light on the metabolic pathways involving tert-butyl groups in drug molecules.
Chemical Reactions and Derivatives
Amine Exchange Reactions : A study by Min’yan’ et al. (2010) focuses on the amine exchange reactions of a compound with tert-butyl groups, highlighting its reactivity in creating new compounds.
Synthesis of Piperidine Derivatives : Moskalenko & Boev (2014) explored the synthesis of piperidine derivatives involving tert-butyl groups, showing its application in creating fused ring systems in organic synthesis.
Photostimulated tert-Butylation : Kim et al. (2001) investigated the photostimulated tert-butylation of heteroaromatic compounds, demonstrating the chemical reactivity of tert-butyl groups under specific conditions.
Properties
IUPAC Name |
tert-butyl 2-[(3-cyano-6,7,8,9-tetrahydro-5H-cyclohepta[b]pyridin-2-yl)sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O2S/c1-17(2,3)21-15(20)11-22-16-13(10-18)9-12-7-5-4-6-8-14(12)19-16/h9H,4-8,11H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVRFIZRVXHQLK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CSC1=C(C=C2CCCCCC2=N1)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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